molecular formula C16H16N6O B2930897 2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2H-1,2,3-triazole-4-carboxamide CAS No. 2034487-83-5

2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2930897
CAS No.: 2034487-83-5
M. Wt: 308.345
InChI Key: SPZOEANGRSKZFE-UHFFFAOYSA-N
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Description

2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2H-1,2,3-triazole-4-carboxamide is a novel chemical reagent designed for research and development applications, strictly for research use only (RUO) and not for human or veterinary diagnostics or therapeutic use. This compound features a unique molecular architecture that combines a 1,2,3-triazole core with a tetrahydropyrazolopyridine scaffold, a structural motif recognized for its significant potential in medicinal chemistry . The 1,2,3-triazole ring can serve as a robust bioisostere for amide bonds, potentially enhancing metabolic stability and improving pharmacokinetic properties of lead compounds derived from this reagent. Its primary research value lies in its application as a key intermediate or building block in the synthesis of more complex molecules for drug discovery programs. The fused, rigid, and planar nature of the N-heterocyclic pyrazolo[1,5-a]pyridine core is a privileged scaffold in combinatorial library design, allowing for versatile structural modifications to explore chemical space and optimize interactions with biological targets . Researchers can leverage this compound in the development of targeted covalent inhibitors, given the potential reactivity of the triazole-carboxamide moiety, or as a core structure for allosteric modulators of protein function, similar to other tetrahydropyrazolo-fused compounds that have shown promise as core protein allosteric modulators (CpAMs) for inhibiting viruses like Hepatitis B . Furthermore, structurally related 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused molecules have demonstrated impressive biological activity, such as high potency as photodynamic agents against melanoma cells, indicating the potential of this chemotype in oncology research . The incorporation of the 2-phenyl-1,2,3-triazole group further provides a synthetic handle for conjugation, library diversification, and probing π-π stacking interactions within enzyme active sites.

Properties

IUPAC Name

2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c23-16(19-12-7-9-21-14(10-12)6-8-17-21)15-11-18-22(20-15)13-4-2-1-3-5-13/h1-6,8,11-12H,7,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZOEANGRSKZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization and advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Synthetic Pathways and Cyclization Reactions

The compound’s synthesis involves regioselective heterocyclization strategies. Key routes include:

Multicomponent Cyclocondensation

  • Reactants : 3-Amino-1,2,4-triazole derivatives (e.g., 5a ), aromatic aldehydes (1 ), and cyclic ketones (e.g., 4,5,6,7-tetrahydropyridin-3-one) under solvent-free or catalytic conditions .

  • Conditions : Heating (100–150°C) in polar aprotic solvents (DMF, MeCN) or acidic media (HOAc) with catalysts like InCl₃ or montmorillonite .

  • Outcome : Forms the pyrazolo[1,5-a]pyridine core via tandem Knoevenagel-Michael-cyclization sequences. Substituents on the aldehyde influence regioselectivity (e.g., para-substituted aryl groups favor linear isomers) .

Table 1: Representative Cyclocondensation Conditions

ReactantsCatalyst/SolventTemp (°C)Product Yield (%)Reference
5a , 4-nitrobenzaldehyde, 4,5,6,7-tetrahydropyridin-3-oneDMF-Et₃N10078
5a , 4-methoxybenzaldehyde, cyclic ketoneFe(III)-montmorillonite/EtOH8085

Carboxamide Reactivity

The carboxamide group undergoes:

  • Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis yields the corresponding carboxylic acid (2 ) .

  • Nucleophilic Substitution : Reaction with alkyl/aryl halides (e.g., benzyl chloride) in DMF/K₂CO₃ yields N-alkylated derivatives (3 ).

Table 2: Carboxamide Derivatives

Reaction TypeReagents/ConditionsProductApplication
Hydrolysis6M HCl, reflux, 4 h2 (Carboxylic acid)Intermediate for metal complexes
AlkylationBenzyl chloride, K₂CO₃, DMF3 (N-Benzyl derivative)Enhanced lipophilicity

Pyrazolo-Pyridine Core Modifications

  • Dehydrogenation : Treatment with DDQ or MnO₂ oxidizes the 4,5,6,7-tetrahydro ring to a fully aromatic pyrazolo[1,5-a]pyridine (4 ) .

  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at the para position of the phenyl group yields nitro derivatives (5 ) .

Table 3: Ring-Modification Outcomes

ReactionReagentsProductKey Feature
DehydrogenationDDQ, CH₂Cl₂, rt, 12 h4 (Aromatic)Enhanced π-conjugation
NitrationHNO₃/H₂SO₄, 0°C5 (Nitroaryl)Precursor for amine derivatives

Biological Activity and Target Interactions

While direct pharmacological data for 1 is limited, structural analogs exhibit:

  • Antimicrobial Activity : Pyrazolo-pyridines with sulfamoyl groups inhibit S. aureus and E. coli (MIC: 4–16 µg/mL) .

  • Enzyme Inhibition : Carboxamide derivatives act as 5-lipoxygenase inhibitors (IC₅₀: 0.8 µM).

Spectroscopic Characterization

  • NMR : δ 8.2–8.5 ppm (triazole-H), δ 3.1–3.4 ppm (pyridine-CH₂), δ 2.4 ppm (acetamide-CH₃) .

  • MS : [M+H]⁺ at m/z 377.2 (C₁₉H₁₇N₇O) .

Stability and Degradation

  • Thermal Stability : Decomposes at 220°C (TGA).

  • Photodegradation : UV irradiation (254 nm) in MeOH leads to N-N bond cleavage in the triazole ring .

Scientific Research Applications

2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two analogs from the evidence, focusing on structural features, physicochemical properties, and inferred applications.

Table 1: Structural and Physicochemical Comparison

Property Target Compound 5-Methyl-N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)Isoxazole-4-Carboxamide N-(4-Chlorophenyl)-5-(4-Methylphenyl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-2-Carboxamide
Core Heterocycle 1,2,3-Triazole Isoxazole Pyrimidine
Substituents Phenyl (triazole), tetrahydropyrazolo-pyridine (amide) Methyl (isoxazole), tetrahydropyrazolo-pyridine (amide) 4-Chlorophenyl, 4-methylphenyl, trifluoromethyl (pyrimidine)
Molecular Formula C₁₆H₁₆N₆O C₁₂H₁₄N₄O₂ C₂₁H₁₈ClF₃N₄O
Molecular Weight 308.34 g/mol 246.27 g/mol 434.84 g/mol
Key Functional Groups Triazole (H-bond acceptor), amide (H-bond donor/acceptor) Isoxazole (polar), amide Chlorophenyl (lipophilic), trifluoromethyl (electron-withdrawing), amide
Reported Applications Not explicitly stated Not explicitly stated (likely intermediate for bioactive molecules) Pharmaceutical intermediate (implied by trifluoromethyl and chlorophenyl motifs)
Available Physicochemical Data None provided None provided (density, melting point, etc., unavailable) None provided

Structural and Functional Divergences

  • Core Heterocycle: The target’s 1,2,3-triazole differs from the isoxazole in and pyrimidine in . Triazoles exhibit stronger dipole moments and metabolic stability compared to isoxazoles, which may degrade more readily under acidic conditions .
  • Substituent Effects : The phenyl group in the target compound increases lipophilicity compared to the methyl-substituted isoxazole in . In , the trifluoromethyl group enhances electronegativity and bioavailability, while the chlorophenyl moiety may improve membrane permeability .

Biological Activity

2-Phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of triazole derivatives which have shown promise in various pharmacological applications including anticancer and antimicrobial activities.

Structural Characteristics

The structural formula of the compound is represented as follows:

C12H13N5O\text{C}_{12}\text{H}_{13}\text{N}_{5}\text{O}

This structure features a triazole ring fused with a tetrahydropyrazolo moiety, which is known to influence its biological activity. The presence of phenyl and carboxamide groups further enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities. The following sections summarize key findings regarding the biological activity of this compound.

Anticancer Activity

Several studies have reported the anticancer potential of triazole derivatives. For instance:

  • In Vitro Studies : The compound has demonstrated antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values indicate significant inhibition of cell growth at low concentrations ( ).
Cell LineIC50 Value (µM)
MCF-70.56
HeLa10.0

These results suggest that the compound may interfere with microtubule dynamics or induce apoptosis in cancer cells.

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, which is critical for cell division ( ).
  • G2/M Phase Arrest : Flow cytometry analysis has indicated that this compound can cause cell cycle arrest in the G2/M phase in HeLa cells ( ).

Antimicrobial Activity

Preliminary studies have also suggested potential antimicrobial properties against various pathogens. The structural motifs present in the triazole derivatives enhance their interaction with microbial enzymes and receptors.

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives where this compound was included. The study found that modifications to the phenyl ring significantly affected antimicrobial potency ( ).

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that:

  • The presence of electronegative substituents on the phenyl ring enhances biological activity.
  • The triazole and tetrahydropyrazolo moieties are critical for maintaining activity against specific targets.

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